(S)-3-Amino-4-hydroxybutanoic acid hydrochloride
CAS No.: 1245645-62-8
Cat. No.: VC0171138
Molecular Formula: C4H10ClNO3
Molecular Weight: 155.5801
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1245645-62-8 |
|---|---|
| Molecular Formula | C4H10ClNO3 |
| Molecular Weight | 155.5801 |
| IUPAC Name | (3S)-3-amino-4-hydroxybutanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C4H9NO3.ClH/c5-3(2-6)1-4(7)8;/h3,6H,1-2,5H2,(H,7,8);1H/t3-;/m0./s1 |
| SMILES | C(C(CO)N)C(=O)O.Cl |
Introduction
Chemical Properties and Structure
(S)-3-Amino-4-hydroxybutanoic acid hydrochloride is the hydrochloride salt of (S)-3-amino-4-hydroxybutanoic acid, also known as L-beta-Homoserine hydrochloride. The compound possesses specific chemical and physical properties that are essential for understanding its behavior in various applications.
Basic Chemical Information
| Property | Value |
|---|---|
| CAS Number | 1245645-62-8 |
| Molecular Formula | C₄H₁₀ClNO₃ |
| Molecular Weight | 155.58 g/mol |
| IUPAC Name | (3S)-3-amino-4-hydroxybutanoic acid;hydrochloride |
| Synonyms | L-beta-Homoserine-HCl; (S)-3-amino-4-hydroxybutyric acid hydrochloride |
| Parent Compound | CID 1502045 ((3S)-3-Amino-4-hydroxybutanoic acid) |
Structural Identifiers
The chemical structure of (S)-3-Amino-4-hydroxybutanoic acid hydrochloride can be represented through various chemical notation systems that provide unique identifiers for the compound, helping researchers identify and work with this specific molecule.
| Identifier | Value |
|---|---|
| InChI | InChI=1S/C4H9NO3.ClH/c5-3(2-6)1-4(7)8;/h3,6H,1-2,5H2,(H,7,8);1H/t3-;/m0./s1 |
| InChI Key | XHGZYMNGKDOSJB-DFWYDOINSA-N |
| Canonical SMILES | C(C@@HN)C(=O)O.Cl |
| Isomeric SMILES | C(C@@HN)C(=O)O.Cl |
Physical Properties
The physical properties of (S)-3-Amino-4-hydroxybutanoic acid hydrochloride influence its handling, storage, and application in various experimental and industrial settings.
| Property | Description |
|---|---|
| Physical Form | Solid, crystalline powder |
| Appearance | White to light yellow |
| Solubility | Highly water-soluble |
| Storage Conditions | Recommended storage in dark, sealed container at 2-8°C |
| Stability | Stable under recommended storage conditions |
Stereochemistry and Structural Features
The "S" configuration in (S)-3-Amino-4-hydroxybutanoic acid hydrochloride refers to the specific spatial arrangement of atoms around the stereocenter at the C-3 position, following the Cahn-Ingold-Prelog priority rules.
Stereochemical Configuration
The compound contains one stereocenter at the C-3 position, which has the "S" configuration. This specific stereochemical arrangement is critical for its biological activity and applications.
Comparison with R-Enantiomer
The (S)-enantiomer differs significantly from its (R)-counterpart in terms of biological activity and interaction with enzymes and receptors. The (R)-3-Amino-4-hydroxybutanoic acid hydrochloride (CAS No. 196950-52-4) has different biological properties due to its opposite stereochemical configuration .
| Feature | (S)-Enantiomer | (R)-Enantiomer |
|---|---|---|
| CAS Number | 1245645-62-8 | 196950-52-4 |
| Stereochemical Configuration | S at C-3 position | R at C-3 position |
| InChI Key | XHGZYMNGKDOSJB-DFWYDOINSA-N | XHGZYMNGKDOSJB-AENDTGMFSA-N |
| Synonyms | L-beta-Homoserine-HCl | D-beta-homoserine-HCl |
Synthesis and Production Methods
Several synthetic approaches have been developed for the preparation of (S)-3-Amino-4-hydroxybutanoic acid hydrochloride, with varying degrees of efficiency and stereoselectivity.
Chemical Synthesis
Traditional chemical synthesis of (S)-3-Amino-4-hydroxybutanoic acid hydrochloride often involves multi-step procedures starting from appropriate chiral precursors or through resolution of racemic mixtures.
Enzymatic and Biocatalytic Approaches
Recent advances in biocatalysis have led to more efficient and stereoselective synthesis methods:
Aldolase-Transaminase Cascade System
One notable approach employs a cascade system combining aldolases and transaminases for the stereoselective synthesis of 2-amino-4-hydroxybutanoic acid derivatives:
"The stereoselective synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid was accomplished using a systems biocatalysis approach comprising a biocatalytic one-pot cyclic cascade by coupling of an aldol reaction with an ensuing stereoselective transamination. A class II pyruvate aldolase from E. coli, expressed as a soluble fusion protein, in tandem with either an S- or R-selective, pyridoxal phosphate dependent transaminase was used as a catalyst to realize the conversion, with formaldehyde and alanine being the sole starting materials."
This biocatalytic approach allows for:
-
High product concentrations (up to 0.4 M)
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Excellent yields (86% to >95%)
-
High productivity (>80 g L⁻¹ d⁻¹)
Microbial Cell Catalysis
Lyophilized whole-cell biocatalysts (LWCB) have been explored for the synthesis of L-homoserine derivatives:
"The cascade synthesis of L-homoserine catalyzed by lyophilized whole-cell biocatalysts demonstrates excellent results with concentrations up to 76.33 g L⁻¹ (640.8 mM) achieved through optimized reaction conditions. This concentration was similar to that accomplished with purified enzymes and cell-free extracts (80.1 g L⁻¹)."
Key process metrics from this approach include:
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Volume productivity: 2.61 g L⁻¹ h⁻¹
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Biocatalyst yield: 1.00 g g⁻¹
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Excellent substrate utilization with approximately 81% of pyruvate consumed
Biological Activity and Mechanism of Action
(S)-3-Amino-4-hydroxybutanoic acid hydrochloride demonstrates significant biological activity that makes it valuable for various applications.
Enzyme Interactions
Studies on related compounds suggest that homoserine derivatives interact with specific enzymes involved in amino acid metabolism:
"Homoserine dehydrogenase (EC 1.1.1.3, HSD) is an important regulatory enzyme in the aspartate pathway, which mediates synthesis of methionine, threonine and isoleucine from aspartate."
This pathway relevance indicates potential applications in metabolic studies and enzyme inhibition research.
Metabolic Pathway Involvement
The parent compound, L-homoserine, plays a crucial role in several metabolic pathways:
"L-Homoserine is used in the biosynthesis of methionine, threonine and isoleucine. It is also used as an internal standard for neurotransmitter analysis and amino acids quantification."
This metabolic significance highlights the importance of derivatives like (S)-3-Amino-4-hydroxybutanoic acid hydrochloride in biochemical research and potential therapeutic applications.
Applications and Research Uses
(S)-3-Amino-4-hydroxybutanoic acid hydrochloride has diverse applications in scientific research and potential pharmaceutical development.
Biochemical Studies
The compound serves as an important tool in studies of amino acid metabolism, particularly in investigations related to the aspartate pathway enzymes.
Enzyme Inhibition Studies
Some homoserine derivatives have been investigated as potential enzyme inhibitors:
"Mechanism-based design of 3-amino-4-hydroxybutanoic acid derivatives has been explored for enzyme inhibition, with mechanistic studies revealing irreversible inhibition through covalent modification via different mechanisms, including Michael addition pathways."
Industrial Applications
The compound and its derivatives have potential applications as platform chemicals for the synthesis of various industrially important compounds:
"SH (O-succinyl-L-homoserine) as a new, potentially important platform biochemical and demonstrates its central role as an intermediate in the production of SA (succinic acid), homoserine lactone (HSL), γ-butyrolactone (GBL) and its derivatives, and 1,4-butanediol (BDO)."
Analytical Methods and Characterization
Various analytical techniques are employed for the characterization and quality control of (S)-3-Amino-4-hydroxybutanoic acid hydrochloride.
Spectroscopic Methods
Spectroscopic techniques provide essential information about the structural and purity characteristics of the compound.
Nuclear Magnetic Resonance (NMR)
NMR spectroscopy is commonly used to confirm the structure and purity of the compound, providing information about the chemical environment of hydrogen and carbon atoms.
Infrared Spectroscopy (IR)
IR spectroscopy helps identify functional groups present in the molecule, such as hydroxyl, amino, and carboxylic acid groups.
Chromatographic Methods
Chromatographic techniques are essential for purity assessment and quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC analysis provides information about the purity of the compound, with typical commercial preparations having purity levels above 97% .
Chiral Chromatography
This specialized chromatographic technique is crucial for determining the enantiomeric purity and confirming the stereochemical configuration of the compound.
Comparison with Related Compounds
To better understand the properties and applications of (S)-3-Amino-4-hydroxybutanoic acid hydrochloride, it is helpful to compare it with structurally related compounds.
Comparison with L-Homoserine
Comparison with Other Amino Acid Derivatives
(S)-3-Amino-4-hydroxybutanoic acid hydrochloride differs from other amino acid derivatives in several ways:
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Unlike α-amino acids where the amino group is attached to the alpha carbon, in this compound, the amino group is attached to the beta carbon
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The presence of both hydroxyl and amino functional groups provides unique reactivity
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The hydrochloride salt form enhances stability and solubility compared to the free base form
Structural Analogues
Several structural analogues of (S)-3-Amino-4-hydroxybutanoic acid hydrochloride have been studied, including:
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(3S)-3-amino-4-(4-hydroxyphenyl)butanoic acid (L-beta-Homotyrosine)
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(3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride
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Homoserine lactone derivatives
Each of these analogues has distinct properties and applications based on their structural differences.
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